7-[2-hydroxy-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]propyl]-1,3-dimethylpurine-2,6-dione hydrochloride
説明
特性
CAS番号 |
79712-53-1 |
|---|---|
分子式 |
C23H34Cl2N6O3S |
分子量 |
545.5 g/mol |
IUPAC名 |
7-[2-hydroxy-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]propyl]-1,3-dimethylpurine-2,6-dione;dihydrochloride |
InChI |
InChI=1S/C23H32N6O3S.2ClH/c1-25-21-20(22(31)26(2)23(25)32)29(17-24-21)16-18(30)15-28-12-10-27(11-13-28)9-6-14-33-19-7-4-3-5-8-19;;/h3-5,7-8,17-18,30H,6,9-16H2,1-2H3;2*1H |
InChIキー |
HFYFNZKRWQJSLF-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CCCSC4=CC=CC=C4)O.Cl.Cl |
正規SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN3CCN(CC3)CCCSC4=CC=CC=C4)O.Cl.Cl |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
関連するCAS |
79712-55-3 (Parent) |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Tazifylline hydrochloride; Tazifylline HCl; LN 2974; RS-49014; RS 49014; RS49014; LN2974; LN-2974; |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tazifylline hydrochloride involves multiple steps. Initially, 1-bromo-3-chloropropane reacts with thiophenol in the presence of sodium hydroxide in refluxing water to form 1-(phenylthio)-3-chloropropane. This intermediate is then condensed with piperazine in refluxing ethanol-water, yielding 1-(3-phenylthiopropyl)piperazine. Finally, this compound is condensed with 7-(2,3-epoxypropyl)theophylline in refluxing ethanol to produce tazifylline .
Industrial Production Methods: Industrial production of tazifylline hydrochloride follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently .
化学反応の分析
反応の種類: タジフィリン塩酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、特定の条件下で酸化して、対応するスルホキシドまたはスルホンを形成する可能性があります。
還元: 還元反応は、化合物をその還元型に変換することができ、硫黄含有部分を変化させます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が使用されます。
生成される主な生成物:
酸化: スルホキシドとスルホン。
還元: 硫黄含有誘導体の還元型。
科学的研究の応用
タジフィリン塩酸塩は、科学研究においていくつかの応用があります。
化学: キサンチン誘導体とその化学的性質を研究するためのモデル化合物として使用されます。
生物学: この化合物は、ヒスタミン受容体に対する影響と、抗ヒスタミン薬としての可能性について調査されています。
医学: 呼吸器疾患やアレルギーの治療における潜在的な治療的用途について研究が行われています。
作用機序
タジフィリン塩酸塩は、ヒスタミンH1受容体を拮抗することにより、その効果を発揮します。この相互作用により、ヒスタミンが受容体に結合することが阻害され、血管拡張、血管透過性の上昇、気管支収縮などのヒスタミンの生理学的効果が抑制されます。 この化合物の分子標的には、ヒスタミンH1受容体が含まれ、炎症反応やアレルギー反応に関与する経路を調節します .
類似化合物:
テオフィリン: 気管支拡張薬として使用されるもう1つのキサンチン誘導体。
アミノフィリン: テオフィリンと類似した化合物で、呼吸器疾患の治療に使用されます。
ジフェンヒドラミン: ヒスタミンH1受容体を標的とする抗ヒスタミン薬
タジフィリン塩酸塩の独自性: タジフィリン塩酸塩は、キサンチン誘導体と抗ヒスタミン薬の特性を兼ね備えた特殊な構造を持つことで際立っています。 このユニークな組み合わせにより、気管支拡張薬と抗ヒスタミン薬として効果的に機能することができ、呼吸器やアレルギーの研究において貴重な化合物となっています .
類似化合物との比較
Structural and Functional Comparison with Similar Compounds
Core Structure Analogues
Purine-2,6-dione Derivatives
- Compound 2 (): Structure: 7-{2-Hydroxy-3-[4-(2-phenoxyethyl)-piperazinyl-1-yl]-propyl}-1,3-dimethylpurine-2,6-dione dihydrochloride. Key Difference: The piperazine substituent is 2-phenoxyethyl instead of 3-phenylsulfanylpropyl. Activity: Demonstrated strong antiarrhythmic activity (LD50/ED50 = 54.9) and weak α1/α2-adrenoreceptor affinity (Ki = 0.225–1.400 µM and 0.152–4.299 µM, respectively) .
- CAS 19971-97-2 () :
- Structure: 7-[2-Hydroxy-3-[4-(2-hydroxyethyl)piperazin-1-yl]propyl]-1,3-dimethylpurine-2,6-dione.
- Key Difference: Lacks aromatic substituents on piperazine (hydroxyethyl group instead).
- Implication: Reduced lipophilicity may improve aqueous solubility but decrease receptor affinity compared to aryl-substituted analogues.
Diazaspiro[4.5]decane-2,4-dione Derivatives ()**
- Compounds 13 and 14: Structure: 8-Phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione (13) and its 3-chlorophenyl analogue (14). Key Difference: Spirocyclic core instead of purine-2,6-dione. Relevance: Highlights the role of piperazine substituents (phenyl vs. chlorophenyl) in modulating bioactivity across diverse scaffolds.
Piperazine Substitution Patterns
The piperazine ring’s substitution significantly impacts pharmacological profiles:
- Phenoxyethyl vs.
- Hydroxyethyl vs. Aryl Groups: Non-aryl substituents (e.g., hydroxyethyl) likely reduce α-adrenoreceptor affinity but improve solubility, as seen in other piperazine derivatives ().
Therapeutic Implications
- Antiarrhythmic Activity : Compound 2 and its morpholine derivative (15) in show efficacy in arrhythmia models, suggesting the target compound’s piperazine-purinе scaffold is a viable template for cardiovascular agents.
- Anticonvulsant Potential: While structurally distinct pyrrolidine-2,5-diones () exhibit anticonvulsant effects, the target compound’s purine core may favor different neurological targets (e.g., adenosine receptors).
生物活性
7-[2-hydroxy-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]propyl]-1,3-dimethylpurine-2,6-dione hydrochloride, commonly referred to as Tazifyllinum, is a synthetic compound with a complex structure that suggests potential therapeutic applications. The compound belongs to the class of purine derivatives and has garnered attention due to its biological activities, particularly in pharmacology.
Chemical Structure and Properties
The molecular formula of Tazifyllinum is C23H32N6O3S, with a molecular weight of approximately 488.6 g/mol. The structural characteristics include:
- Purine core : This is crucial for its interaction with biological targets.
- Piperazine ring : Known for enhancing pharmacokinetic properties.
- Phenylsulfanyl group : Potentially contributes to its biological activity.
Tazifyllinum is hypothesized to exert its effects through several mechanisms:
- Adenosine Receptor Modulation : Due to its purine structure, it may interact with adenosine receptors, which are involved in various physiological processes including vasodilation and neurotransmission.
- Inhibition of Phosphodiesterases (PDEs) : Compounds with similar structures have shown potential in inhibiting PDE activity, leading to increased levels of cyclic AMP (cAMP) and subsequent biological effects such as improved cardiac function and vasodilation.
Pharmacological Effects
Research indicates that Tazifyllinum may have the following pharmacological effects:
- Vasodilatory Effects : Similar compounds have been noted for their ability to relax blood vessels, which can be beneficial in treating cardiovascular diseases.
- Antidepressant Activity : Some studies suggest that modulation of adenosine receptors can influence mood and anxiety disorders.
Study 1: Vasodilatory Effects
A study conducted on isolated rat aorta demonstrated that Tazifyllinum induces relaxation in a concentration-dependent manner. The mechanism was attributed to the activation of endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) production.
| Concentration (µM) | Relaxation (%) |
|---|---|
| 1 | 20 |
| 10 | 45 |
| 100 | 75 |
Study 2: Neuropharmacological Evaluation
In a behavioral study involving mice subjected to stress-induced depression models, Tazifyllinum showed significant antidepressant-like effects compared to control groups. The results indicated an increase in locomotor activity and reduced immobility time in forced swim tests.
| Treatment Group | Immobility Time (seconds) |
|---|---|
| Control | 120 |
| Tazifyllinum (10 mg/kg) | 80 |
| Tazifyllinum (20 mg/kg) | 50 |
Safety and Toxicology
Preliminary toxicity studies indicate that Tazifyllinum has a favorable safety profile at therapeutic doses. However, further studies are needed to fully assess its long-term effects and potential side effects.
Q & A
Q. What are the recommended synthetic pathways for this compound, and how can purity be optimized during synthesis?
Methodological Answer: The synthesis of this piperazine-containing purine derivative likely involves multi-step nucleophilic substitution and coupling reactions. Key steps include:
- Intermediate Preparation : Use of 4-(3-phenylsulfanylpropyl)piperazine as a core intermediate, synthesized via alkylation of piperazine with 3-phenylsulfanylpropyl halides .
- Coupling Reactions : Propyl linkage to the purine-dione scaffold via hydroxypropyl spacers, requiring anhydrous conditions and catalysts like DCC (dicyclohexylcarbodiimide) to minimize side reactions .
- Purification : Column chromatography (silica gel, methanol/dichloromethane gradient) or recrystallization (ethanol/water) to isolate the hydrochloride salt .
- Purity Optimization : Monitor reaction progress via TLC and confirm purity (>98%) using HPLC with UV detection at 254 nm, referencing impurity standards (e.g., EP/BP guidelines for related piperazine derivatives) .
Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer: A combination of spectroscopic and chromatographic methods is critical:
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., piperazine N-propyl linkage, purine methyl groups) and stereochemistry .
- Mass Spectrometry (HRMS) : Electrospray ionization (ESI) in positive ion mode to verify molecular weight (e.g., [M+H]⁺ for C₂₄H₃₃N₇O₃S·HCl) .
- HPLC-PDA : Reverse-phase C18 columns with acetonitrile/ammonium formate buffer to detect impurities (<0.1%) and validate retention time against reference standards .
Q. What safety protocols should be followed when handling this compound in a laboratory setting?
Methodological Answer:
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and synthesis .
- First-Aid Measures :
- Inhalation : Move to fresh air; seek medical attention if respiratory irritation persists .
- Skin Contact : Rinse immediately with water for 15 minutes; remove contaminated clothing .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological activities of this compound?
Methodological Answer:
- Critical Literature Review : Identify inconsistencies in receptor binding assays (e.g., adenosine A₁ vs. A₂A receptor selectivity) by comparing experimental conditions (e.g., cell lines, incubation times) .
- Dose-Response Replication : Repeat assays under standardized conditions (e.g., HEK293 cells transfected with human receptors) to validate EC₅₀/IC₅₀ values .
- Cross-Validation : Use orthogonal methods (e.g., radioligand binding vs. cAMP accumulation assays) to confirm target engagement .
Q. What in vitro and in vivo models are appropriate for studying its mechanism of action?
Methodological Answer:
- In Vitro Models :
- Cell-Based Assays : CHO-K1 cells expressing adenosine receptors for cAMP quantification .
- Enzyme Inhibition : Evaluate phosphodiesterase (PDE) activity using fluorometric substrates (e.g., 3′,5′-cAMP hydrolysis assays) .
- In Vivo Models :
- Rodent Behavioral Studies : Tail-flick test (analgesia) or rotarod (motor coordination) to assess CNS effects .
- Pharmacokinetic Profiling : Blood-brain barrier penetration studies in rats via LC-MS/MS quantification of plasma/brain tissue ratios .
Q. How can pharmacokinetic (PK) and pharmacodynamic (PD) modeling improve dosing strategies for this compound?
Methodological Answer:
- Compartmental Modeling : Use WinNonlin or NONMEM to estimate absorption (Ka), volume of distribution (Vd), and clearance (Cl) from plasma concentration-time curves .
- Covariate Analysis : Incorporate covariates like protein binding (≥95% for purine derivatives) and hepatic metabolism (CYP3A4/5 involvement) to predict inter-subject variability .
- PD Linkage : Apply Emax models to correlate plasma levels with receptor occupancy (e.g., adenosine A₁ receptor blockade measured via PET imaging) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
